2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione is a chemical compound known for its unique structure and properties. It is a derivative of indane-1,3-dione, which is a versatile building block used in various applications ranging from biosensing to photopolymerization .
Preparation Methods
The synthesis of 2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 4-ethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the ethoxy group or the amino group is replaced by other functional groups using appropriate reagents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and photoinitiators for polymerization.
Mechanism of Action
The mechanism of action of 2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione can be compared with other similar compounds such as:
Indane-1,3-dione: A versatile building block used in numerous applications.
Indanone: Known for its use in designing biologically active compounds like Donepezil and Indinavir.
Caraphenol B: A natural product with similar structural features.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[N-(4-ethoxyphenyl)-C-phenylcarbonimidoyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-2-28-18-14-12-17(13-15-18)25-22(16-8-4-3-5-9-16)21-23(26)19-10-6-7-11-20(19)24(21)27/h3-15,26H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSBHZHPMKVIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.